6-TAMRA

Description

Overview of 6-Carboxytetramethylrhodamine as a Fluorescent Dye in Scientific Inquiry

6-Carboxytetramethylrhodamine (6-TAMRA) is a prominent fluorescent dye belonging to the rhodamine family, widely utilized in a multitude of scientific research applications. medchemexpress.comresearchgate.netnih.gov Its core structure features a tetramethylrhodamine (B1193902) fluorophore with a carboxyphenyl group at the 6-position, which not only enhances its water solubility but also provides a crucial point of attachment for conjugation to various biomolecules. This bright, orange-red fluorescent dye is instrumental in molecular biology and biochemistry for labeling proteins, peptides, and nucleic acids. medchemexpress.comyoudobio.combiosynth.com

The photophysical properties of this compound make it a valuable tool for fluorescence-based detection methods. It exhibits a strong fluorescence emission, typically in the yellow-orange region of the spectrum. scbt.com The dye's utility is further underscored by its application in various advanced analytical techniques, including fluorescence microscopy, flow cytometry, and immunodetection. youdobio.com The ability to covalently label biomolecules allows for the visualization and tracking of these molecules within complex biological systems. the-scientist.com

One of the key applications of this compound is in Förster Resonance Energy Transfer (FRET) experiments, where it often serves as an acceptor fluorophore. bertin-bioreagent.comlumiprobe.com Its spectral properties are well-suited to pair with donor dyes like fluorescein (B123965) (FAM). lumiprobe.com Additionally, in techniques like real-time polymerase chain reaction (RT-PCR), this compound can function as either a reporter or a quencher dye. biosynth.combertin-bioreagent.com The covalent labeling of oligonucleotides with this compound has been a cornerstone for DNA analysis, including DNA-protein binding studies and DNA hybridization assays. bertin-bioreagent.comcaymanchem.com

The following interactive table provides a summary of the key spectral and physical properties of 6-Carboxytetramethylrhodamine:

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | ~543-555 nm | youdobio.combertin-bioreagent.combiosyn.com |

| Emission Maximum (λem) | ~571-580 nm | youdobio.combertin-bioreagent.combiosyn.com |

| Molecular Formula | C₂₅H₂₂N₂O₅ | caymanchem.com |

| Molecular Weight | 430.5 g/mol | caymanchem.com |

| Appearance | Orange-Red Solid | biosynth.com |

Historical Context and Evolution of Rhodamine Dyes in Research

The journey of fluorescent dyes in scientific research began over a century ago with the synthesis of fluorescein in 1871 by Adolf von Baeyer. biotium.com This discovery laid the groundwork for the development of a class of dyes known as xanthene-based fluorophores, which includes the rhodamine family. biotium.com The application of these dyes in biological research, however, did not gain significant traction until several decades later. biotium.com

Initially, researchers faced challenges with early fluorescent dyes like fluorescein, including significant autofluorescence from tissues at shorter green wavelengths, which led to high background noise and reduced image contrast. biotium.com This limitation spurred the development of dyes with longer emission wavelengths, leading to the rise of rhodamine dyes. biotium.com Rhodamines offered several advantages over fluorescein, including greater photostability, reduced pH sensitivity, and longer, red-shifted emission wavelengths that minimized tissue autofluorescence and allowed for deeper tissue penetration. biotium.com

Despite these improvements, early rhodamine dyes were not without their own set of problems, such as poor water solubility and dye-to-dye quenching upon conjugation to biomolecules like antibodies. biotium.com The 1990s marked a significant advancement with the work of Alan Waggoner, who developed a new class of cyanine (B1664457) dyes. biotium.com Subsequently, scientists at Molecular Probes applied sulfonation to rhodamine dyes, leading to the creation of the Alexa Fluor® dyes. biotium.com This chemical modification significantly improved the solubility and photostability of rhodamines and reduced quenching, making them brighter and more robust fluorescent probes. biotium.com This evolution highlights a continuous drive in the field to refine and enhance the properties of fluorescent dyes to meet the increasingly sophisticated demands of modern biological research. annualreviews.orgsciencedaily.com

Significance of 6-Carboxytetramethylrhodamine as a Single Isomer

The synthesis of carboxytetramethylrhodamine typically results in a mixture of two positional isomers: 5-carboxytetramethylrhodamine (B559615) (5-TAMRA) and 6-carboxytetramethylrhodamine (this compound). acs.orgresearchgate.net While the spectral properties of these two isomers are nearly identical, the position of the carboxyl group has significant implications for certain biological applications. thermofisher.com The availability of this compound as a purified single isomer is crucial for research that demands high levels of reproducibility and precision. aatbio.com

The use of a single isomer eliminates the variability that can arise from inconsistent ratios of 5- and 6-isomers in a mixed sample. interchim.fr This is particularly important in quantitative studies and high-resolution applications where even minor differences in the labeled biomolecule's properties can affect the outcome. thermofisher.com For instance, in automated DNA sequencing and the labeling of oligonucleotides and peptides, the use of a single isomer like this compound can lead to better resolution and less signal broadening during purification techniques like High-Performance Liquid Chromatography (HPLC). broadpharm.commedchemexpress.com

While 5-TAMRA is more commonly used for labeling proteins and peptides, this compound is often the preferred isomer for labeling nucleotides and for nucleic acid sequencing. broadpharm.com The consistent chemical structure of a single isomer ensures that the resulting bioconjugates have uniform properties, which is critical for the reliability of experimental results. youdobio.com

Isomeric Purity Considerations in Advanced Research Applications

The isomeric purity of fluorescent dyes like 6-Carboxytetramethylrhodamine is a critical factor in advanced research applications where precision and consistency are paramount. aatbio.com Traditional synthesis methods often produce a mixture of 5- and 6-isomers, which can be challenging and costly to separate. acs.orgresearchgate.net The presence of both isomers in a labeling reaction can lead to a heterogeneous population of labeled biomolecules, which can complicate data analysis and interpretation. broadpharm.com

For techniques such as Förster Resonance Energy Transfer (FRET), which relies on the precise distance between two fluorophores, the exact attachment point of the dye to the biomolecule is crucial. cambridge.org The use of an isomerically pure dye ensures a uniform distance and orientation of the fluorophore, leading to more accurate FRET measurements. cambridge.org Similarly, in quantitative fluorescence microscopy and single-molecule studies, the brightness and photophysical behavior of the fluorophore must be consistent. acs.org Isomeric mixtures can introduce variability in these parameters, affecting the quantitative accuracy of the measurements. acs.org

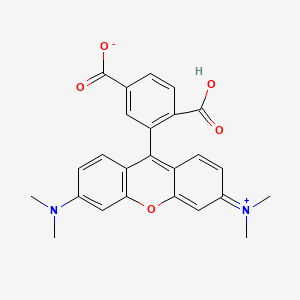

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-carboxy-3-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O5/c1-26(2)15-6-9-18-21(12-15)32-22-13-16(27(3)4)7-10-19(22)23(18)20-11-14(24(28)29)5-8-17(20)25(30)31/h5-13H,1-4H3,(H-,28,29,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COCMHKNAGZHBDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)C(=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376331 | |

| Record name | 6-Carboxytetramethylrhodamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91809-67-5 | |

| Record name | 6-Carboxytetramethylrhodamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91809-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Carboxytetramethylrhodamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Carboxytetramethylrhodamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization Strategies for 6 Carboxytetramethylrhodamine in Academic Contexts

Optimized Synthetic Pathways for Isomerically Pure 6-Carboxytetramethylrhodamine

The synthesis of isomerically pure 6-Carboxytetramethylrhodamine (6-TAMRA) is crucial for many of its applications, as the properties of the final bioconjugate can be significantly affected by the position of the carboxyl group. Traditional synthesis methods often result in a mixture of 5- and 6-isomers which can be challenging to separate. acs.org

A practical and scalable method for producing isomerically pure this compound involves the acylation of 3-dimethylaminophenol (B24353) with 1,2,4-benzenetricarboxylic anhydride. acs.orgnih.govacs.orgsigmaaldrich.comresearchgate.net This initial reaction yields a mixture of 4-dimethylamino-2-hydroxy-2′,4′(5′)-dicarboxybenzophenones. These intermediates can then be separated into individual isomers through recrystallization from methanol (B129727) and acetic acid. acs.orgnih.govacs.orgsigmaaldrich.comresearchgate.net The isolated benzophenone (B1666685) corresponding to the desired isomer is then reacted with another molecule of 3-dimethylaminophenol to produce the final 6-carboxytetramethylrhodamine. acs.orgnih.govacs.orgsigmaaldrich.comresearchgate.net

Another optimized, one-step protocol reports the synthesis of isomerically pure rhodamine dyes, including this compound, from phthalaldehydic acids. nih.gov This method utilizes a mixture of 2,2,2-trifluoroethanol (B45653) and water as the reaction medium, which facilitates the clean and efficient formation of the single isomer on a gram scale. nih.gov A key aspect of this pathway is the palladium-catalyzed hydroxycarbonylation of appropriately substituted dihalobenzaldehydes to generate the necessary phthalaldehydic acid precursors. nih.gov

These optimized pathways represent significant advancements over older methods that produced isomeric mixtures requiring difficult chromatographic separation. acs.org The ability to synthesize isomerically pure this compound in a scalable manner is essential for its use in creating well-defined DNA probes and other bioconjugates. acs.orgnih.govacs.orgsigmaaldrich.comresearchgate.net

Production of Succinimidyl Ester Derivatives (this compound SE) for Bioconjugation

For bioconjugation, the carboxylic acid group of this compound is typically activated to facilitate reaction with primary amines on biomolecules like proteins and oligonucleotides. avantorsciences.combiosynth.com The most common activated form is the succinimidyl ester (SE), also known as N-hydroxysuccinimide (NHS) ester. avantorsciences.cominterchim.frbiotium.com this compound SE is an amine-reactive fluorescent labeling reagent widely used for creating stable bioconjugates. avantorsciences.combiotium.commedchemexpress.com

The production of this compound SE involves the reaction of 6-Carboxytetramethylrhodamine with a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide. This reaction converts the carboxylic acid into the more reactive succinimidyl ester. The resulting this compound SE can then be purified and is typically stored as a solid or in an anhydrous solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to prevent hydrolysis. interchim.frmedchemexpress.com

This compound SE reacts with primary or secondary amines under mild conditions, typically at a pH of 8.5-9.2, to form a stable amide bond. interchim.fr This reactivity makes it a primary choice for labeling peptides, proteins, amino-modified nucleic acids, and other biomolecules. avantorsciences.combiosynth.com The use of the single 6-isomer is often preferred in these applications as it leads to better resolution during the high-performance liquid chromatography (HPLC) purification of the final conjugate. vwr.com

Table 1: Properties of this compound SE

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C29H25N3O7 | biosynth.cominterchim.frpeptide.com |

| Molecular Weight | 527.52 g/mol | biosynth.cominterchim.frpeptide.com |

| CAS Number | 150810-69-8 | biosynth.cominterchim.frpeptide.com |

| Excitation Maximum (λex) | ~546 nm (in MeOH) | medchemexpress.comsigmaaldrich.com |

| Emission Maximum (λem) | ~576 nm (in MeOH) | medchemexpress.comsigmaaldrich.com |

| Solubility | Soluble in DMSO, DMF | interchim.frmedchemexpress.com |

Synthesis of Other Reactive Derivatives for Specific Research Applications

Beyond the widely used succinimidyl ester, 6-Carboxytetramethylrhodamine can be converted into a variety of other reactive derivatives to suit specific research needs. These derivatives allow for conjugation to different functional groups or enable particular applications like DNA synthesis and the study of protein interactions.

One important class of derivatives is phosphoramidites . This compound can be converted into phosphoramidite (B1245037) reagents that are suitable for incorporation into oligonucleotides during automated solid-phase synthesis. acs.orgnih.govacs.orgsigmaaldrich.comresearchgate.net This allows for the precise placement of the TAMRA label at any desired position within a DNA or RNA sequence, which is critical for applications such as Förster Resonance Energy Transfer (FRET) probes. acs.orgacs.orgresearchgate.netresearchgate.net

Another reactive derivative is iodoacetamide (B48618) . 6-Iodoacetamidotetramethylrhodamine (6-IATR) is synthesized from 6-aminotetramethylrhodamine, which can be produced from the carboxylic acid. researchgate.net 6-IATR is a thiol-reactive probe that specifically labels cysteine residues in proteins. This specificity is valuable for creating fluorescently labeled proteins to study their structure, function, and interactions, as demonstrated in the development of biosensors. researchgate.net

Table 2: Examples of Reactive Derivatives of 6-Carboxytetramethylrhodamine

| Derivative | Reactive Towards | Key Application | Source |

|---|---|---|---|

| Succinimidyl Ester (SE) | Primary Amines | General protein and oligonucleotide labeling | avantorsciences.cominterchim.frbiotium.com |

| Phosphoramidite | --- | Automated oligonucleotide synthesis | acs.orgnih.govacs.orgsigmaaldrich.comresearchgate.net |

| Iodoacetamide | Thiols (Cysteine) | Site-specific protein labeling, biosensors | researchgate.net |

Chemical Modifications for Tuned Photophysical Properties and Cell Permeability

The intrinsic properties of 6-Carboxytetramethylrhodamine can be finely tuned through chemical modifications to its core structure. These modifications can alter its photophysical characteristics, such as brightness and photostability, as well as its ability to cross cell membranes, which is crucial for live-cell imaging.

A key factor influencing cell permeability is the equilibrium between the fluorescent zwitterionic form and the non-fluorescent, hydrophobic spirolactone form of the rhodamine dye. rsc.orgbiorxiv.org Shifting this equilibrium towards the spirolactone state can enhance cell permeability. rsc.orgbiorxiv.orgmdpi.com

The introduction of acyl cyanamide (B42294) groups has been explored as a strategy to modify rhodamine dyes. rsc.org Cyanamide itself is a weak acid and can be a challenging coupling partner. rsc.org However, recent chemical methods have enabled the synthesis of N-cyanorhodamines. These modifications can lead to bathochromic shifts (a shift to longer wavelengths) in the absorption and emission spectra. rsc.org Furthermore, the use of masked acyl cyanide reagents has been shown to be an effective way to derivatize fluorinated rhodamines, allowing for the creation of cell-permeant labels. acs.orgnih.govnih.gov This approach involves a nucleophilic aromatic substitution (SNAr) reaction on a fluorinated rhodamine core, followed by deprotection to reveal a reactive acyl cyanide that can be conjugated to a ligand. acs.orgnih.gov

Acyl sulfonamides represent another class of derivatives used to modify the properties of various compounds, including those with potential therapeutic applications. nih.govnih.govnih.gov In the context of fluorescent dyes, the sulfonamide group can influence the electronic properties and steric environment of the fluorophore. The synthesis of acyl sulfonamides often involves the reaction of a sulfonamide with an acylating agent. researchgate.net While direct research on acyl sulfonamide derivatives of this compound for tuning photophysical properties is not extensively detailed in the provided context, the principles of modifying related structures suggest this could be a viable strategy. For instance, the introduction of sulfonamide groups into other dye systems has been shown to improve properties like fluorescence yield and photostability. google.com

Acyl sulfamides are another functional group that can be introduced to modulate molecular properties. While specific examples of acyl sulfamide (B24259) derivatives of 6-Carboxytetramethylrhodamine are not prominent in the search results, the broader chemistry of N-acyl-N-alkyl/aryl sulfonamides (NASA) provides insights into how such modifications could be leveraged. acs.org This chemistry allows for the rapid and efficient acylation of proteins, suggesting that incorporating similar structures into a rhodamine core could create novel reactive probes. acs.org The electronic nature of the sulfamide group could influence the lactone-zwitterion equilibrium, thereby affecting cell permeability and fluorescence.

Site-Specific Labeling Methodologies using 6-Carboxytetramethylrhodamine

Site-specific labeling of biomolecules with fluorescent probes like 6-Carboxytetramethylrhodamine (this compound) is a powerful technique in chemical biology and biomedical research. It allows for the precise attachment of a fluorophore to a specific location on a protein, nucleic acid, or other target molecule. This precision minimizes interference with the biomolecule's natural function and enables advanced applications, including the study of protein dynamics, interactions, and localization within complex biological systems. A variety of sophisticated chemical and enzymatic strategies have been developed to achieve this level of control, moving beyond traditional, less specific methods that target common functional groups like amines or thiols.

Enzymatic and Chemoenzymatic Labeling

Enzymatic methods leverage the high specificity of enzymes to catalyze the formation of a covalent bond between a biomolecule and a probe. Chemoenzymatic approaches combine the precision of enzymatic recognition with the flexibility of chemical synthesis.

One prominent chemoenzymatic strategy is Sortase-Mediated Ligation (SML) . nih.govnih.gov This technique utilizes sortase A, a transpeptidase from Staphylococcus aureus, which recognizes a specific amino acid motif (LPXTG, where X is any amino acid) at the C-terminus of a target protein. nih.govnih.gov The enzyme cleaves the peptide bond between the threonine and glycine (B1666218) residues and forms a temporary acyl-enzyme intermediate. nih.gov This intermediate is then resolved by an oligoglycine nucleophile (typically GGG), which has been pre-labeled with a molecule of interest, such as this compound. nih.govnih.gov This results in the site-specific attachment of the this compound probe to the C-terminus of the target protein. nih.gov The method can also be adapted for N-terminal labeling by engineering the target protein with an N-terminal glycine stretch and using a peptide probe containing the LPXTG motif and the fluorophore. nih.gov

The SpyTag/SpyCatcher system offers another route for site-specific conjugation. researchgate.netd-nb.info This technology is based on the spontaneous formation of a covalent isopeptide bond between the SpyTag peptide (a 13-amino-acid peptide) and the SpyCatcher protein. d-nb.info For labeling, the target protein is genetically fused to SpyTag. A complementary peptide, KTag, is synthesized and chemically conjugated to this compound. researchgate.netd-nb.info When the TAMRA-KTag, the SpyTag-fused protein, and the catalytic SpyLigase domain are combined, a specific and irreversible isopeptide bond is formed, linking the fluorophore to the protein. researchgate.net

Interactive Table 1: Comparison of Enzymatic/Chemoenzymatic Labeling Methods with this compound

| Methodology | Principle | Target | Probe | Key Reagents | Research Findings |

|---|---|---|---|---|---|

| Sortase-Mediated Ligation | Enzymatic ligation catalyzed by Sortase A. nih.gov | Protein with C-terminal LPXTG motif or N-terminal Glycine stretch. nih.govnih.gov | This compound conjugated to an oligoglycine peptide (e.g., GGGK(TAMRA)). nih.govnih.gov | Sortase A enzyme, Ca2+ (for some variants), target protein, TAMRA-peptide probe. nih.govnih.gov | Enables N- or C-terminal labeling of proteins in solution or on live cells; reaction proceeds under mild conditions (e.g., 4°C or 25°C). nih.govnih.gov |

| SpyLigase System | Spontaneous isopeptide bond formation between SpyTag and KTag, catalyzed by SpyLigase. researchgate.netd-nb.info | Protein genetically fused with SpyTag. researchgate.netd-nb.info | This compound chemically conjugated to KTag peptide. researchgate.netd-nb.info | SpyLigase, SpyTagged protein, TAMRA-KTag. researchgate.net | Successfully used to label antibody Fc domains; offers a modular approach for creating site-specific antibody conjugates. researchgate.netd-nb.info |

Bioorthogonal Chemical Labeling

Bioorthogonal chemistry involves reactions that can occur within living systems without interfering with native biochemical processes. These reactions typically involve pairs of mutually reactive functional groups that are abiotic.

Click Chemistry , specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), is a widely used bioorthogonal reaction for site-specific labeling. tenovapharma.comthermofisher.com This method requires the target biomolecule to be modified with either an azide (B81097) or an alkyne group. A derivative of this compound bearing the complementary functional group (e.g., this compound-azide or this compound-alkyne) is then used for conjugation. aatbio.combroadpharm.com The introduction of the azide or alkyne "handle" into the target can be achieved through various means, including the metabolic incorporation of an unnatural amino acid. asm.org For instance, L-azidohomoalanine (Aha), an analog of methionine, can be incorporated into proteins during synthesis and subsequently labeled with an alkyne-functionalized TAMRA dye. asm.org This two-step approach provides excellent specificity with very low background signal. tenovapharma.com

Another advanced bioorthogonal method is the Inverse-Electron-Demand Diels-Alder Cycloaddition . This reaction occurs between a dienophile (e.g., norbornene, trans-cyclooctene) and a tetrazine. cam.ac.uk It is known for its exceptionally fast reaction rates, even at low concentrations, and does not require a cytotoxic copper catalyst, making it highly suitable for live-cell imaging. cam.ac.uk In this strategy, an unnatural amino acid containing a dienophile group is incorporated into the target protein. The protein is then labeled with a tetrazine-conjugated this compound. cam.ac.uk

Interactive Table 2: Bioorthogonal Labeling Strategies Using this compound Derivatives

| Methodology | Principle | Bioorthogonal Pair | This compound Derivative | Target Modification | Research Findings |

|---|---|---|---|---|---|

| Copper-Catalyzed Click Chemistry (CuAAC) | Copper(I)-catalyzed cycloaddition between an azide and a terminal alkyne. tenovapharma.comthermofisher.com | Azide and Alkyne. tenovapharma.com | This compound-azide or this compound-alkyne. aatbio.combroadpharm.com | Metabolic labeling with unnatural amino acids (e.g., L-azidohomoalanine) or chemical modification. asm.org | Efficient labeling of proteins, nucleic acids, and other biomolecules; reaction is stable and specific. tenovapharma.comaatbio.com Used to label adenovirus capsid proteins containing incorporated Aha. asm.org |

| Inverse-Electron-Demand Diels-Alder | Cycloaddition between a tetrazine and a strained dienophile. cam.ac.uk | Tetrazine and Dienophile (e.g., trans-cyclooctene). cam.ac.uk | Tetrazine-TAMRA. cam.ac.uk | Genetic incorporation of an unnatural amino acid bearing a dienophile group. cam.ac.uk | Extremely rapid labeling rates, suitable for live-cell imaging; TAMRA fluorescence co-localized with target protein (EGFR-GFP) within minutes. cam.ac.uk |

Site-Directed Mutagenesis and Chemical Modification

This classic approach involves genetically introducing a uniquely reactive amino acid, most commonly cysteine, at a specific site in the protein of interest. Cysteine's thiol group is more nucleophilic than most other side chains and can be selectively targeted under controlled pH conditions. A thiol-reactive derivative of this compound, such as a maleimide (B117702) or iodoacetamide version, can then be used to specifically label the engineered cysteine residue. A variation uses MTS-TAMRA ([2-(and-3)-(methanethiosulfonyl)ethylamido]carbonyl-5-(and-6)-carboxytetramethylrhodamine) to label introduced cysteine residues, which has been used to probe the topology of membrane proteins. researchgate.net While powerful, care must be taken to ensure that the introduced cysteine does not disrupt protein structure or function and that no other surface-accessible cysteines are present.

Interactive Table 3: Cysteine-Based Site-Specific Labeling with this compound

| Methodology | Principle | Target Modification | This compound Derivative | Key Considerations | Research Findings |

|---|---|---|---|---|---|

| Cysteine-Thiol Chemistry | Selective chemical modification of the thiol group of a cysteine residue. researchgate.net | Site-directed mutagenesis to introduce a unique cysteine residue at the desired location. | Thiol-reactive TAMRA (e.g., MTS-TAMRA, TAMRA-maleimide). researchgate.net | Ensure no other reactive cysteines are surface-exposed; the introduced cysteine should not perturb protein function. | Successfully used to determine the surface exposure of specific residues in the NBCe1-A membrane protein by labeling with MTS-TAMRA. researchgate.net |

Advanced Bioconjugation Methodologies in Research with 6 Carboxytetramethylrhodamine

Bioconjugation for Antibody and Avidin (B1170675) Derivatives in Immunochemistry

The conjugation of 6-TAMRA to antibodies and avidin derivatives is a cornerstone of modern immunochemistry, facilitating a wide range of applications from cellular imaging to quantitative immunoassays. broadpharm.comvectorlabs.cominterchim.fr The most prevalent method for this type of protein labeling involves the use of an amine-reactive derivative of this compound, typically 6-Carboxytetramethylrhodamine, succinimidyl ester (this compound, SE). broadpharm.comvectorlabs.comthermofisher.comempbiotech.com

This reaction, known as N-hydroxysuccinimide (NHS) ester chemistry, targets the primary amines found on the side chains of lysine (B10760008) residues and the N-terminus of the protein. broadpharm.comvectorlabs.comlifetein.com The NHS ester reacts efficiently under mild alkaline conditions (pH 7-9) to form a stable and covalent amide bond, effectively tethering the fluorescent dye to the protein. broadpharm.comvectorlabs.com This straightforward and reliable method has made this compound-labeled antibodies and avidin derivatives widely used reagents in research and diagnostics. broadpharm.comvectorlabs.com

This compound Labeled Antibodies: Fluorescently labeled antibodies are indispensable tools for visualizing the distribution and localization of specific antigens within cells and tissues. technologynetworks.comnih.govresearchgate.net this compound is a popular choice for these applications due to its bright orange-red fluorescence, which is readily excited by common laser lines (e.g., 532 nm or 546 nm), and its good photostability. broadpharm.comvectorlabs.comempbiotech.com These labeled antibodies are used extensively in techniques such as:

Immunofluorescence (IF) and Immunohistochemistry (IHC): In these methods, this compound conjugated primary or secondary antibodies are used to specifically bind to target antigens in fixed cells or tissue sections. technologynetworks.comnih.gov The intense fluorescence of the dye allows for direct visualization of the target's location and expression levels using a fluorescence microscope. technologynetworks.com

Flow Cytometry: Labeled antibodies are used to identify and quantify specific cell populations from a heterogeneous mixture based on the expression of cell surface or intracellular markers.

This compound Labeled Avidin Derivatives: The high-affinity, non-covalent interaction between avidin (or its derivatives like streptavidin and NeutrAvidin) and biotin (B1667282) is one of the most widely utilized binding systems in biotechnology. nih.govroche.comthermofisher.comnih.gov By conjugating this compound to streptavidin, researchers create a fluorescent probe that can detect any biotinylated molecule with high specificity and sensitivity. roche.com This principle is applied in numerous immunochemical assays:

Enzyme-Linked Immunosorbent Assays (ELISAs) and Western Blots: In a common assay format, a biotinylated secondary antibody is used to detect the primary antibody bound to the target antigen. Subsequently, a this compound-streptavidin conjugate is added, which binds to the biotinylated antibody, providing a fluorescent signal for detection and quantification. thermofisher.com

Signal Amplification: The use of the avidin-biotin system can significantly amplify the detection signal, as one antibody can be linked to multiple biotin molecules, which in turn can each bind a fluorescent streptavidin conjugate. technologynetworks.comnih.gov

| Conjugate Type | Labeling Chemistry | Target Functional Group | Key Immunochemical Applications | Reference |

|---|---|---|---|---|

| This compound-Antibody | NHS Ester Chemistry | Primary Amines (Lysine, N-terminus) | Immunofluorescence (IF), Immunohistochemistry (IHC), Flow Cytometry | broadpharm.comvectorlabs.comtechnologynetworks.com |

| This compound-Streptavidin | NHS Ester Chemistry | Primary Amines (Lysine, N-terminus) | Detection of biotinylated probes in ELISAs, Western Blots, IHC; Signal Amplification | roche.comthermofisher.com |

Conjugation to Other Biomolecules (e.g., Lipids, Carbohydrates) for Diverse Research Avenues

Beyond proteins, this compound can be conjugated to other classes of biomolecules, including lipids and carbohydrates, opening up new avenues for research in cell biology, glycobiology, and materials science.

Conjugation to Lipids: Labeling lipids with this compound allows researchers to study their trafficking, metabolism, and role in membrane dynamics. For instance, fluorescent lipids can be incorporated into liposomes or live cell membranes to monitor processes like membrane fusion and lipid transfer. nih.gov

A specific research application involved the synthesis of a membrane-spanning, non-extractable fluorescent lipid probe. nih.gov In this study, this compound succinimidyl ester was reacted with an amine-functionalized tetraether lipid (caldarchaeyl-bis-amine) to create a TAMRA-labeled lipid. This probe was designed to stretch through the entire lipid bilayer, making it resistant to spontaneous transfer between membranes. Its use in a Förster Resonance Energy Transfer (FRET)-based assay provided an unambiguous way to monitor protein-mediated membrane fusion, as distinct from lipid transfer. nih.gov

| Biomolecule | This compound Derivative | Reaction Conditions | Resulting Conjugate | Research Application | Reference |

|---|---|---|---|---|---|

| Caldarchaeyl-bis-amine (Lipid) | This compound, SE | DCM/THF, diisopropylethylamine, 30°C | Caldarchaeyl-bis-N-TAMRA | Non-extractable probe for membrane fusion assays | nih.gov |

Conjugation to Carbohydrates: Glycoconjugation, the process of covalently linking carbohydrates to other molecules, is essential for studying the vast roles of sugars in biological recognition, signaling, and disease. frontiersin.org While direct conjugation of this compound to native carbohydrates can be challenging, chemical methods can be employed to introduce reactive functional groups onto the sugar moiety, which can then be coupled to the dye. frontiersin.orgcreative-biogene.com

Several strategies can be adapted for labeling carbohydrates with this compound:

Reductive Amination: The reducing end of a carbohydrate can be reacted with an amino-containing linker. This linker then provides a primary amine that can be readily conjugated with this compound NHS ester. frontiersin.org

Click Chemistry: A more modern approach involves modifying the carbohydrate with a bioorthogonal functional group, such as an azide (B81097). A correspondingly modified this compound molecule (e.g., with an alkyne group) can then be "clicked" onto the sugar via a highly specific and efficient cycloaddition reaction. frontiersin.orgcreative-biogene.com

Squarate Chemistry: Using linking reagents like 3,4-diethoxy-3-cyclobutene-1,2-dione (B1221301) (squarate diethyl ester) provides a facile method for conjugating carbohydrates bearing an amino group to other amino-modified molecules, a strategy that could be adapted for fluorophore labeling. nih.gov

Spectroscopic and Photophysical Characterization in Academic Research

Fluorescence Spectroscopy of 6-Carboxytetramethylrhodamine Conjugates

Fluorescence spectroscopy of 6-TAMRA conjugates provides insights into molecular-level processes. The dye is widely used to label proteins and nucleic acids for fluorescent analysis. medchemexpress.comsigmaaldrich.com

Excitation and Emission Spectra Analysis

This compound exhibits an excitation maximum typically around 543-550 nm and an emission maximum in the range of 565-575 nm. sigmaaldrich.comfluorofinder.comsigmaaldrich.com These spectral properties can be influenced by the local environment and the molecule to which it is conjugated. For instance, when conjugated to oligonucleotides, both 5- and this compound isomers display similar absorption and emission spectra. acs.orgresearchgate.net The fluorescence emission spectrum of this compound can be influenced by various factors, including the presence of other molecules. For example, titration of this compound with a dicopper complex in a water-acetonitrile mixture at pH 7 leads to changes in its emission spectrum, with the normalized intensity at 570 nm being particularly sensitive to the complex concentration. researchgate.net

| Property | Wavelength (nm) | Reference |

| Excitation Maximum | 543 - 550 | sigmaaldrich.comfluorofinder.comsigmaaldrich.com |

| Emission Maximum | 565 - 575 | sigmaaldrich.comfluorofinder.comsigmaaldrich.com |

Quantum Yield Determinations

The fluorescence quantum yield of this compound, a measure of its emission efficiency, is a critical parameter in quantitative fluorescence studies. Research has shown that the quantum yield of TAMRA can vary depending on its conjugation state. Specifically, the quantum yield of TAMRA donors differs between single-stranded and double-stranded DNA, a property that can be exploited to detect thermal denaturation events. nih.govresearchgate.net Furthermore, studies on oligonucleotides labeled with 5- and this compound isomers have revealed that the fluorescence quantum yield is correlated with the presence of deoxyguanosine (dG) nucleosides in the vicinity of the dye. acs.orgresearchgate.net

Effects of Microenvironment on Fluorescence Properties

The fluorescence properties of rhodamine derivatives like this compound are known to be sensitive to their microenvironment. researchgate.net These dyes can exist in equilibrium between a non-fluorescent, closed lactone form and a fluorescent, open zwitterionic form. researchgate.net This equilibrium is influenced by factors such as solvent polarity and the presence of interacting molecules. For example, the interaction between a 3'-terminal TAMRA and the nucleobases of a complementary DNA strand upon hybridization can lead to a significant drop in its fluorescence intensity. researchgate.net This phenomenon, known as N-quenching, is sensitive enough to monitor the dynamics of DNA-based reactions. researchgate.net

Fluorescence Resonance Energy Transfer (FRET) Applications in Biomolecular Research

FRET is a distance-dependent interaction between the electronic excited states of two dye molecules in which excitation is transferred from a donor molecule to an acceptor molecule without emission of a photon. ulab360.com This process is highly sensitive to the distance between the donor and acceptor, typically in the range of 10-100 Å, making it a powerful tool for studying biomolecular interactions and conformations. ulab360.com

FRET Pair Design and Optimization with 6-Carboxytetramethylrhodamine as Acceptor

This compound is frequently used as an acceptor in FRET pairs due to its favorable spectral overlap with common donor fluorophores like fluorescein (B123965) (FAM) and Cyanine (B1664457) 3 (Cy3). nih.govulab360.comnih.gov The efficiency of FRET is dependent on the Förster distance (R₀), which is the distance at which 50% of the excitation energy is transferred. For the Fluorescein/Tetramethylrhodamine (B1193902) pair, the R₀ is in the range of 49-56 Å. ulab360.com Optimization of FRET pairs involves selecting donors and acceptors with significant spectral overlap and high quantum yields to maximize the transfer efficiency. aatbio.com In designing FRET-based assays, this compound has been successfully paired with various donors to study molecular interactions. For example, a FRET system using 6-carboxyfluorescein (B556484) (6-FAM) as the donor and this compound as the acceptor has been employed in a two-step FRET process for the detection of potassium ions. nih.gov

| Donor | Acceptor | Förster Distance (R₀) in Å | Reference |

| Fluorescein | Tetramethylrhodamine | 49-56 | ulab360.com |

Quantitative FRET-Based Methods for Nucleic Acid Studies

Quantitative FRET is a valuable technique for investigating the structure and dynamics of nucleic acids. sigmaaldrich.com By labeling oligonucleotides with a FRET pair, such as FAM as the donor and TAMRA as the acceptor, it is possible to monitor changes in nucleic acid conformation, such as the formation of G-quadruplexes. nih.gov FRET melting assays, where the intensity of the donor fluorescence is recorded as a function of temperature, allow for the determination of the melting temperature (Tₘ) of nucleic acid structures and the assessment of how ligands can stabilize these structures. nih.gov The strong distance dependence of FRET makes it well-suited for "on/off" type experiments that detect the presence or absence of a particular nucleic acid conformation. sigmaaldrich.com

FRET-Based Protease Assays

Förster Resonance Energy Transfer (FRET) is a mechanism describing energy transfer between two light-sensitive molecules. In FRET-based protease assays, this compound is commonly employed as an acceptor fluorophore. These assays are designed to detect protease activity by measuring changes in fluorescence. A typical assay involves a peptide substrate labeled with a FRET donor and this compound as the acceptor. When the peptide is intact, the donor and acceptor are in close proximity, and the donor's fluorescence is quenched. Upon cleavage of the peptide by a protease, the donor and acceptor are separated, leading to an increase in the donor's fluorescence.

One notable application of this technique is in the detection of enteropeptidase. In a specific assay design, a peptide sequence is labeled with fluorescein (FAM) as the FRET donor and this compound as the FRET acceptor. This system allows for the sensitive detection of enteropeptidase activity.

Structural Studies of Biomolecules via FRET

The distance-dependent nature of FRET makes it a powerful tool for elucidating the structure and conformational changes of biomolecules. By labeling specific sites on a biomolecule with a FRET donor and acceptor pair, such as 5-carboxyfluorescein (B1664652) and 5-carboxytetramethylrhodamine (B559615), researchers can measure intramolecular distances and map the spatial arrangement of different domains.

This approach has been successfully used to study the structure of the hammerhead ribozyme. By labeling the ends of the RNA strands with this FRET pair, the relative spatial orientation of the three helical segments of the ribozyme was determined. Furthermore, single-molecule FRET (smFRET) studies have provided insights into the dynamic conformational states of proteins like Ras, a key signaling protein.

Fluorescence Anisotropy Studies for Molecular Dynamics and Interactions

Fluorescence anisotropy is a technique that provides information about the size, shape, and rotational mobility of a fluorescently labeled molecule. The principle of this method is based on the photoselective excitation of fluorophores with polarized light. The subsequent emission of light is also polarized, and the degree of polarization, or anisotropy, is related to the rotational diffusion of the fluorophore. When a fluorophore like this compound is attached to a biomolecule, its rotational motion is influenced by the size and shape of that biomolecule.

This technique is particularly useful for studying molecular interactions, such as protein-protein and protein-DNA interactions. nih.govnih.govspringernature.com An increase in the size of a complex upon binding leads to slower rotational diffusion and a corresponding increase in fluorescence anisotropy. For instance, fluorescence anisotropy has been used to characterize the binding of proteins to DNA, providing quantitative data on binding affinity and stoichiometry. springernature.com

In a study involving DNA molecules labeled at the 5' end with 5-carboxytetramethylrhodamine, a close isomer of this compound, fluorescence anisotropy measurements revealed the presence of at least three distinct conformational states for both single-stranded and double-stranded DNA. cgohlke.com This demonstrates the sensitivity of this technique in resolving different structural states of biomolecules.

Advanced Spectroscopic Techniques Applied to 6-Carboxytetramethylrhodamine

Confocal and two-photon fluorescence spectroscopy are powerful imaging techniques that provide high-resolution, three-dimensional images of fluorescently labeled samples. Confocal microscopy uses a pinhole to reject out-of-focus light, resulting in a significant improvement in image contrast and resolution compared to conventional fluorescence microscopy.

Two-photon fluorescence microscopy offers several advantages over one-photon excitation, including deeper penetration into scattering samples, reduced phototoxicity, and intrinsic three-dimensional sectioning. While specific studies focusing solely on the confocal or two-photon spectroscopy of isolated 6-Carboxytetramethylrhodamine are not prevalent, the principles of these techniques are widely applied to biomolecules labeled with this compound. The two-photon excitation spectrum of 5-carboxy-tetramethylrhodamine, a structurally similar rhodamine dye, has been documented, providing a basis for similar applications with the 6-isomer.

The photophysical characterization of 6-Carboxytetramethylrhodamine involves the measurement of its absorption and fluorescence emission spectra, as well as its fluorescence lifetime. These parameters are crucial for designing and interpreting fluorescence-based experiments.

The absorption and emission maxima of this compound are key spectroscopic signatures. The fluorescence lifetime, which is the average time the molecule spends in the excited state before returning to the ground state, is another important parameter that can be sensitive to the local environment of the fluorophore.

Fluorescence lifetime measurements of DNA oligonucleotides labeled with 5-carboxytetramethylrhodamine have revealed complex fluorescence decay kinetics. These studies indicate the presence of multiple conformational states of the dye-DNA complex, with two distinct fluorescent states having lifetimes in the range of 0.5-1 ns and 2.5-3 ns, in addition to a non-fluorescent "dark" state. cgohlke.com This complexity in the fluorescence decay highlights the sensitivity of the fluorophore's lifetime to its immediate surroundings and the conformational dynamics of the labeled biomolecule.

| Property | Value | Reference |

| Excitation Maximum (λex) | 540-543 nm | biotium.comsigmaaldrich.com |

| Emission Maximum (λem) | 565-572 nm | biotium.comsigmaaldrich.com |

Interactive Data Table: Spectroscopic Properties of 6-Carboxytetramethylrhodamine (This is a simplified representation of an interactive table)

| Parameter | Wavelength (nm) |

| Excitation Maximum | 543 |

| Emission Maximum | 572 |

Emerging Research Frontiers and Future Directions for 6 Carboxytetramethylrhodamine

Development of Next-Generation 6-Carboxytetramethylrhodamine Probes with Enhanced Properties

While 6-TAMRA is a robust fluorophore, research is actively pursuing the development of next-generation probes with superior characteristics. Efforts are centered on improving quantum yield, photostability, and reducing self-quenching, particularly in highly conjugated bioconjugates.

One strategy involves the introduction of spacers to mitigate self-quenching. For instance, derivatives like this compound-X-SE incorporate an extended spacer, which has been shown to reduce the quenching effect that occurs when multiple dye molecules are in close proximity on a labeled protein or nucleic acid. interchim.fr Another approach focuses on creating derivatives with hydrophilic spacers, such as 5-TAMRA-PEO12 SE, which not only improves solubility but also enhances the fluorescence of the conjugated biomolecule. interchim.fr

Furthermore, structural modifications to the rhodamine core are being explored to create dyes with even greater brightness and stability. For example, the FluoProbes®547 is presented as an alternative to TAMRA, boasting brighter and more stable fluorescence. interchim.fr Cell-permeable derivatives of this compound are also being developed for no-wash live-cell imaging, which simplifies experimental workflows and improves the signal-to-noise ratio in cellular microscopy. researchgate.net These advancements are critical for long-term tracking of dynamic cellular processes. researchgate.net

Table 1: Enhanced Properties of Next-Generation this compound Derivatives

| Derivative | Enhanced Property | Mechanism/Advantage | Reference |

|---|---|---|---|

| This compound-X-SE | Reduced Self-Quenching | Contains an extended spacer to separate fluorophores. | interchim.fr |

| 5-TAMRA-PEO12 SE | Improved Conjugation and Fluorescence | Incorporates a long, water-soluble PEG spacer. | interchim.fr |

| MaP555-SNAP | Cell Permeability | Enables no-wash live-cell imaging. | researchgate.net |

Integration of 6-Carboxytetramethylrhodamine in Nanotechnology and Materials Science

The unique photophysical properties of this compound make it an attractive component for integration into nanomaterials for a variety of applications in drug delivery, imaging, and biosensing. mdpi.comnih.gov Nanotechnology offers a platform to control the spatial arrangement and local environment of this compound molecules, thereby fine-tuning their optical properties. umd.educnr.it

A significant area of research is the development of this compound-conjugated nanoparticles for targeted drug delivery and in vivo imaging. usm.mynih.govbenthamscience.com For example, polymer-based nanoparticles encapsulating both a therapeutic agent and this compound can be tracked within a biological system, allowing for real-time monitoring of drug distribution and release. usm.myebrary.net The fluorescence of this compound can be designed to be "turned on" or "turned off" in response to specific biological triggers, such as enzymatic activity or changes in pH, providing a sensitive diagnostic tool. usm.my

In materials science, this compound is being incorporated into novel materials to create fluorescent sensors. cnr.it For instance, hydrogels or thin films functionalized with this compound can be designed to respond to the presence of specific analytes by a change in their fluorescence intensity or lifetime. These materials have potential applications in environmental monitoring and medical diagnostics.

Table 2: Applications of this compound in Nanotechnology and Materials Science

| Application Area | Example | Function of this compound | Reference |

|---|---|---|---|

| Drug Delivery | Conjugated polymer nanoparticles (PFO/PG-Dox) | Fluorescence is quenched by doxorubicin (B1662922) and "turns on" upon drug release for monitoring. | usm.my |

| Bioimaging | Gold nanoparticles (AuNPs) | Serves as a fluorescent tag for tracking nanoparticle distribution. | mdpi.com |

| Biosensing | Functionalized hydrogels | Acts as a reporter for analyte binding through changes in fluorescence. | cnr.it |

Applications in "Omics" Research (e.g., Proteomics, Genomics)

The fields of proteomics and genomics, which involve the large-scale study of proteins and genes, respectively, heavily rely on fluorescent labeling for detection and quantification. longdom.orgupr.edu this compound has been a widely used fluorophore for labeling proteins and nucleic acids in these high-throughput analyses. medchemexpress.comnih.govnih.gov

In proteomics, this compound is used to label antibodies for use in techniques like Western blotting and immunofluorescence, allowing for the visualization and quantification of specific proteins within complex biological samples. vectorlabs.com It is also employed in protein microarrays, where thousands of proteins are spotted onto a solid surface and probed with fluorescently labeled molecules to study protein-protein interactions and identify disease biomarkers. nih.gov

In genomics, this compound is a key component in automated DNA sequencing and real-time polymerase chain reaction (PCR). medchemexpress.comresearchgate.net It is often used as a reporter dye on DNA probes, where its fluorescence is quenched until the probe hybridizes to its target sequence. baseclick.eu This allows for the sensitive and specific detection of nucleic acids. baseclick.eu The single isomer of this compound is particularly preferred for labeling nucleotides as it provides better resolution in high-performance liquid chromatography (HPLC) purification. aatbio.com

Advanced Methodologies for Multiplexed Sensing and Imaging

Multiplexed sensing and imaging, the simultaneous detection of multiple targets in a single sample, is a rapidly advancing field that allows for a more comprehensive understanding of complex biological systems. nih.govdanaher.com this compound, with its distinct spectral properties, is often used in combination with other fluorophores in these advanced methodologies. unc.edu

One of the most powerful techniques for multiplexed analysis is Förster Resonance Energy Transfer (FRET). researchgate.netnih.govresearchgate.netnih.gove-century.us In FRET-based biosensors, this compound can act as an acceptor fluorophore, where its emission is triggered by the energy transfer from a nearby donor fluorophore when a specific biological event, such as a protein-protein interaction, brings them into close proximity. baseclick.eunih.govresearchgate.netnih.gov This allows for the dynamic monitoring of molecular interactions in living cells. researchgate.net

In the realm of high-plex imaging, techniques like Exchange-PAINT (Points Accumulation for Imaging in Nanoscale Topography) utilize DNA-barcoded probes labeled with fluorophores like this compound to achieve super-resolution imaging of multiple targets. rsc.org By sequentially imaging with different dye-labeled "imager" strands that bind to their complementary DNA barcodes on the probes, a virtually unlimited number of targets can be visualized within a single cell. rsc.org Furthermore, high-throughput single-molecule tracking (htSMT) platforms can screen thousands of compounds by observing their effect on the movement of this compound labeled proteins. elifesciences.orgelifesciences.orgelsevierpure.com

Translation of 6-Carboxytetramethylrhodamine-Based Tools to Translational Research

Translational research aims to bridge the gap between basic scientific discoveries and their application in clinical practice. researchgate.netnih.gov this compound-based tools are playing an increasingly important role in this "bench-to-bedside" transition, particularly in the areas of diagnostics and therapeutic monitoring. standardbio.comresearchgate.net

The development of highly sensitive and specific this compound-based biosensors and imaging agents has the potential to improve early disease diagnosis. nih.gov For example, probes that fluoresce in the presence of specific cancer biomarkers could enable non-invasive screening and more accurate staging of tumors. nih.gov

In the context of therapy, this compound can be used to monitor the delivery and efficacy of drugs. nih.gov By labeling a drug with this compound, its biodistribution and accumulation at the target site can be visualized, providing valuable information for optimizing treatment regimens. ebrary.net Furthermore, this compound-based assays can be used to assess a patient's response to therapy by measuring changes in the levels or activity of specific biomarkers. standardbio.com

Q & A

Basic: How is 6-TAMRA utilized in real-time quantitative PCR (qPCR)?

This compound is commonly employed as a fluorescence quencher in dual-labeled TaqMan probes. It pairs with a reporter dye (e.g., 6-carboxyfluorescein, FAM) at the 5' end of oligonucleotide probes. During PCR amplification, the proximity of this compound to FAM suppresses fluorescence via Förster resonance energy transfer (FRET). Upon probe cleavage by Taq polymerase’s 5'→3' exonuclease activity, the separation of FAM and this compound results in detectable fluorescence proportional to DNA amplification .

Methodological Note : Ensure probe design software (e.g., Primer Express) optimizes melting temperatures (Tm) and avoids secondary structures. Validate probes using dilution series of target cDNA to confirm linear dynamic range .

Basic: What are the best practices for conjugating this compound to nucleic acids or peptides?

This compound’s carboxylic acid group enables covalent conjugation to amine-containing molecules (e.g., oligonucleotides, antibodies) via carbodiimide crosslinkers like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). For on-resin peptide labeling, dissolve this compound-NHS ester in DMF and react with N-terminal amines under mildly basic conditions (pH 8.5–9.0) for 2–4 hours. Purify conjugates using reverse-phase HPLC or size-exclusion chromatography to remove unreacted dye .

Advanced: How can fluorescence-intensity distribution analysis (FIDA) resolve heterogeneity in this compound-labeled biomolecular interactions?

FIDA quantifies brightness and concentration of fluorescent species in solution by analyzing photon-count distributions from confocal microscopy. For this compound-labeled DNA hybridization studies, calibrate spatial brightness parameters using reference dyes. Resolve distinct populations (e.g., free vs. hybridized probes) by fitting photon-count histograms to multicomponent models. This method detects hybridization efficiency and enzymatic cleavage kinetics with single-molecule sensitivity .

Experimental Challenge : Background noise from free this compound requires rigorous purification of labeled probes. Optimize excitation power to minimize photobleaching .

Advanced: What strategies improve regioselective synthesis of isomerically pure this compound?

Traditional rhodamine synthesis yields mixed isomers (5-/6-carboxy). A scalable method involves reacting phthalaldehydic acid derivatives in trifluoroethanol/water (4:1 v/v) at 80°C for 24 hours. This solvent system promotes cyclization to exclusively form 6-carboxy isomers. Post-synthesis, precipitate crude product in cold ether and purify via silica chromatography (eluent: CHCl₃/MeOH 95:5). Confirm isomer purity using HPLC-MS and NMR .

Advanced: How does this compound enable dual-labeling in mitotic DNA synthesis studies?

This compound-azide is used in click chemistry with EdU (5-ethynyl-2′-deoxyuridine) to label replicating DNA. After EdU incorporation, treat fixed cells with this compound-azide in PBS containing 1 mM CuSO₄ and 2 mM ascorbic acid for 30 minutes. Co-stain with telomere-specific FISH probes (e.g., FAM-TelC) to visualize replication at chromosomal termini. Critical factors include minimizing Cu²⁺-induced oxidative damage by limiting reaction time and using fresh ascorbic acid .

Advanced: How do isomer impurities impact this compound-based assays, and how are they mitigated?

Contamination with 5-carboxy isomers (e.g., in commercial this compound-SE) can cause batch-to-batch variability in fluorescence intensity and labeling efficiency. Validate isomer purity via analytical HPLC (C18 column, gradient elution with acetonitrile/0.1% TFA). For oligonucleotide labeling, use single-isomer this compound validated for oligos (e.g., Santa Cruz Biotechnology’s product) to ensure consistent Förster radius and quenching efficiency .

Basic: What are the spectral properties of this compound, and how do they influence imaging setup?

This compound exhibits excitation/emission maxima at 534/578 nm (in phosphate buffer, pH 7.0). Use a 540–560 nm excitation laser and 570–620 nm emission filter for confocal microscopy. For flow cytometry, pair with a 561 nm laser and 582/15 nm detector. Avoid overlap with FITC (FAM) channels by spectral unmixing or sequential acquisition .

Advanced: What analytical methods quantify this compound conjugation efficiency?

Measure dye-to-protein/nucleic acid ratios using UV-Vis spectroscopy:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.